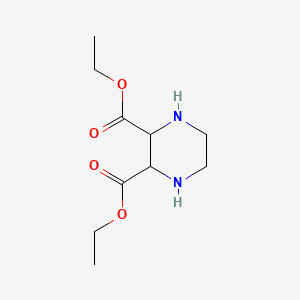

Diethyl piperazine-2,3-dicarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Diethyl piperazine-2,3-dicarboxylate is a nitrogen-containing heterocyclic compound. It is characterized by a piperazine ring substituted with two carboxylate groups at the 2 and 3 positions. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of diethyl piperazine-2,3-dicarboxylate typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with ethyl chloroacetate in the presence of a base such as potassium carbonate in dimethylformamide. This reaction produces the N-ethyl carboxylate pyrrole, which can then be further reacted with hydrazine hydrate in ethanol to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Diethyl piperazine-2,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the carboxylate groups can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Antagonism of Receptors

Diethyl piperazine-2,3-dicarboxylate and its derivatives have been studied for their potential as antagonists of various receptors, notably the N-methyl-D-aspartate (NMDA) receptor and kainate receptors. Research indicates that certain derivatives exhibit improved selectivity and affinity for specific NMDA receptor subtypes (GluN2C and GluN2D) compared to others (GluN2A and GluN2B) . This selectivity is crucial for developing treatments for neurological disorders, as NMDA receptors are implicated in conditions such as Alzheimer's disease and schizophrenia.

1.2 Antidepressant Activity

Recent studies have highlighted the potential antidepressant properties of this compound derivatives. A specific compound demonstrated a strong affinity for the serotonin 5-HT1A receptor, significantly increasing serotonin levels in the brain . This finding suggests that such compounds could be developed into effective antidepressants, contributing to the growing field of serotonergic drugs.

1.3 Anticancer Properties

This compound has also been investigated for its anticancer activity. The compound's derivatives have shown promise in targeting cancer cells through various mechanisms, including inducing apoptosis and inhibiting cell proliferation . The exploration of green synthetic methods to produce these derivatives further enhances their appeal by minimizing environmental impact while maximizing therapeutic efficacy.

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step chemical reactions that allow for various substitutions to enhance its biological activity. For instance, modifications at the nitrogen or carbon positions can lead to derivatives with improved pharmacokinetic properties or increased receptor affinity .

Case Studies

3.1 Study on NMDA Receptor Antagonists

In a comprehensive study, several N1-substituted derivatives of this compound were synthesized and evaluated for their antagonistic effects on NMDA receptors. The results indicated that some compounds displayed high potency and selectivity for specific receptor subtypes, suggesting their potential use in treating neurodegenerative diseases .

3.2 Antidepressant Activity Evaluation

A series of experiments were conducted to assess the antidepressant effects of compounds derived from this compound. The evaluation included behavioral tests in animal models and biochemical assays to measure serotonin levels and receptor engagement. The findings confirmed that certain derivatives could effectively modulate serotonin pathways, supporting their development as new antidepressants .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of diethyl piperazine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, interfering with signaling pathways involved in cell proliferation and survival .

Comparaison Avec Des Composés Similaires

Diethyl pyrrole-2,5-dicarboxylate: Another nitrogen-containing heterocyclic compound with similar synthetic routes and applications.

Pyrrolopyrazine derivatives: These compounds share a similar scaffold and exhibit a range of biological activities, including antimicrobial and antitumor properties.

Uniqueness: Diethyl piperazine-2,3-dicarboxylate is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties

Activité Biologique

Diethyl piperazine-2,3-dicarboxylate (DEPDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical structure, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound is characterized by its piperazine backbone with two esterified carboxylate groups. Its chemical formula is C10H18N2O4, and it exhibits enhanced solubility and reactivity due to the presence of these functional groups. The piperazine ring contributes to its interaction with various biological targets, particularly neurotransmitter receptors.

| Property | Details |

|---|---|

| Molecular Formula | C10H18N2O4 |

| Molecular Weight | 218.26 g/mol |

| Chemical Structure | Contains a piperazine ring with two esterified carboxylate groups |

Neurotransmitter Receptor Interaction

Research indicates that DEPDC and its derivatives act as antagonists for various neurotransmitter receptors, particularly the N-methyl-D-aspartate (NMDA) receptors. These interactions suggest potential applications in treating neurological disorders such as schizophrenia and Alzheimer's disease. Specifically, studies have demonstrated that certain derivatives exhibit selective binding affinities for different NMDA receptor subunits (GluN2A-D), which are crucial for synaptic transmission and plasticity.

- NMDA Receptor Antagonism : DEPDC has been shown to inhibit NMDA receptor activity, which is pivotal in excitatory neurotransmission. This antagonistic effect can lead to neuroprotective outcomes in conditions characterized by excessive glutamate signaling.

Case Studies

- Antagonistic Effects on NMDA Receptors :

- Potential in Neurological Disorders :

The biological activity of DEPDC is primarily attributed to its ability to modulate neurotransmitter systems. The compound's interaction with NMDA receptors suggests that it may influence calcium ion influx into neurons, thereby affecting neuronal excitability and survival.

Summary of Mechanisms

- Calcium Channel Modulation : By inhibiting NMDA receptors, DEPDC may reduce calcium overload in neurons, which is often implicated in excitotoxicity.

- Neuroprotective Effects : The compound's antagonistic properties may confer protective effects against neurodegeneration associated with chronic stress or injury.

Comparative Analysis with Related Compounds

To better understand the unique properties of DEPDC, a comparison with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Piperazine-1,4-dicarboxylic Acid | Two carboxylic acid groups on different positions | Primarily used for synthesizing pharmaceuticals |

| Diethyl Malonate | Two ester groups but lacks nitrogen atoms | Commonly used as a building block in organic synthesis |

| 2,3-Dimethyl Piperazine-2,3-Dicarboxylate | Similar structure with enhanced solubility | Exhibits significant biological activity as a pharmacological agent |

Propriétés

IUPAC Name |

diethyl piperazine-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNSKDRGNWNBSR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(NCCN1)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.